Stereochemical Configuration Drives ACE Inhibitory Potency: Spiraprilat (8S-Derived) vs. RSS Stereoisomer and Enalaprilat
The (8S)-configured spiro intermediate is the direct precursor to spiraprilat, the active diacid metabolite of spirapril. In head-to-head in vitro ACE inhibition assays, spiraprilat (bearing the (8S)-carboxylate derived from CAS 83552-44-7) exhibited an IC50 of 0.8 nM [1]. The corresponding RSS stereoisomers (synthesized from the (8R)-enantiomer of the spiro intermediate) were also prepared and evaluated; the RSS isomers demonstrated substantially reduced potency [1]. Furthermore, in direct comparison, spiraprilat (IC50 0.8 nM) was more potent than enalaprilat in vitro [1]. In vivo, the prodrug spirapril showed an ID50 of 16 µg/kg (i.v., anesthetized rat), whereas the active diacid spiraprilat showed an ID50 of 8 µg/kg [1].
| Evidence Dimension | In vitro ACE inhibition potency (IC50) |
|---|---|
| Target Compound Data | Spiraprilat IC50 = 0.8 nM (derived from (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid) |
| Comparator Or Baseline | Enalaprilat: less potent than spiraprilat in the same assay (quantitative IC50 for enalaprilat not specified in the source; RSS stereoisomers of spiraprilat showed substantially reduced potency) |
| Quantified Difference | Spiraprilat > enalaprilat in vitro potency; (8S)-derived spiraprilat >> RSS stereoisomers |
| Conditions | In vitro ACE inhibition assay; in vivo ID50 measured in anesthetized rats (i.v. administration) |
Why This Matters
Procurement of the (8S)-enantiomer rather than the racemate or (8R)-enantiomer is essential because the downstream diacid (spiraprilat) loses ACE inhibitory potency when the incorrect stereochemistry is introduced, directly impacting the pharmacological viability of the final drug candidate.
- [1] Smith EM, Swiss GF, Neustadt BR, McNamara P, Gold EH, Sybertz EJ, Baum T. Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry. 1989;32(7):1600-1606. View Source
